

Application of Diethyl 1H-imidazole-4,5-dicarboxylate in Agrochemical Production

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Compound of Interest

Compound Name: *Diethyl 1H-imidazole-4,5-dicarboxylate*

Cat. No.: B094011

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Introduction

Diethyl 1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of agrochemicals.^{[1][2]} Its imidazole core is a prevalent scaffold in molecules exhibiting herbicidal and fungicidal properties.^[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of **Diethyl 1H-imidazole-4,5-dicarboxylate** and its derivatives in the production of imidazolinone herbicides and imidazole-based fungicides.

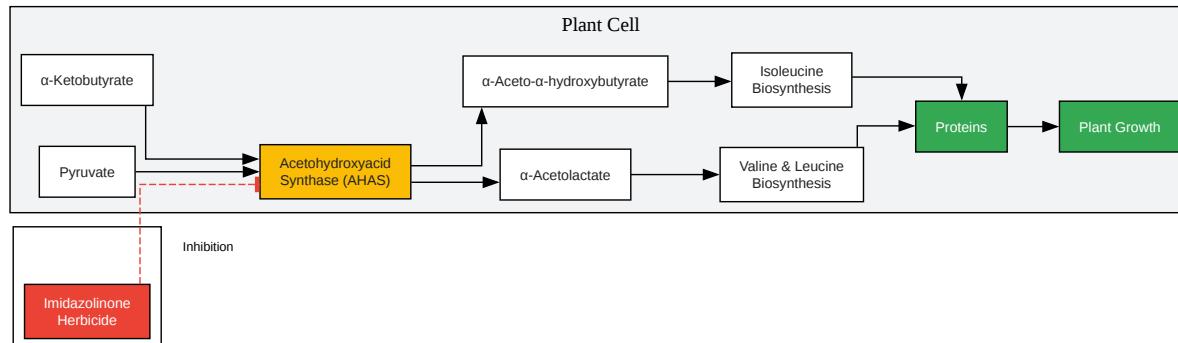
Application in Herbicide Synthesis: Imidazolinones

The imidazolinone class of herbicides are potent, low-application-rate compounds that effectively control a broad spectrum of weeds.^[4] Their mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants.^[5] **Diethyl 1H-imidazole-4,5-dicarboxylate** and its derivatives are valuable precursors for the synthesis of the core imidazolinone ring structure found in herbicides such as imazamethabenz-methyl and imazapyr.^{[1][6]}

Signaling Pathway of Imidazolinone Herbicides

The primary target of imidazolinone herbicides is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme catalyzes the initial step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By

inhibiting AHAS, imidazolinone herbicides disrupt protein synthesis, leading to the cessation of plant growth and eventual death.

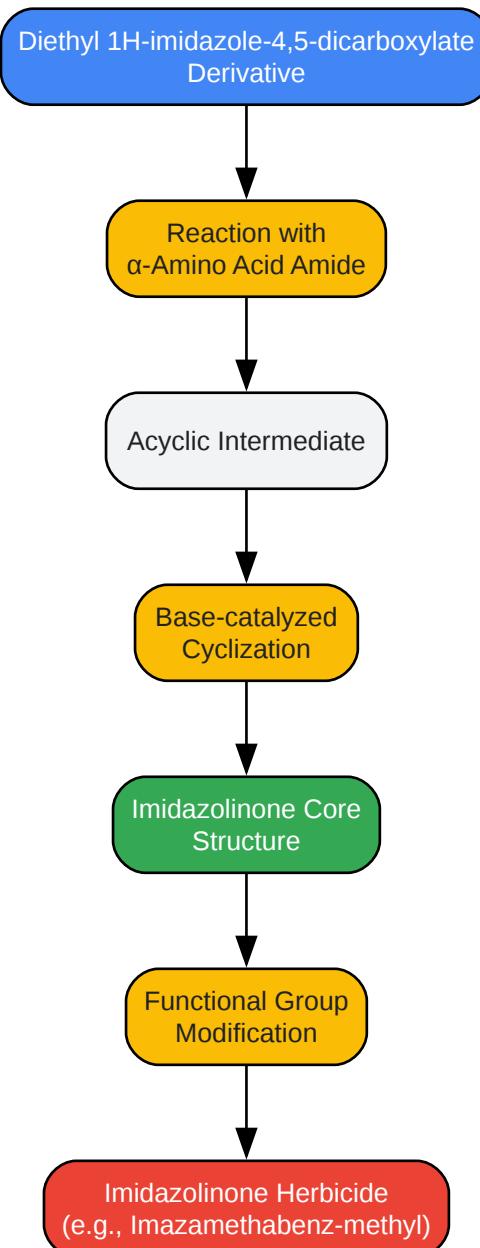


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Caption: Inhibition of the AHAS pathway by imidazolinone herbicides.

Experimental Workflow for Imidazolinone Herbicide Synthesis

The synthesis of imidazolinone herbicides from **Diethyl 1H-imidazole-4,5-dicarboxylate** derivatives typically involves a multi-step process. A general workflow includes the formation of a key intermediate, followed by cyclization and functional group modifications.



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Caption: General workflow for imidazolinone herbicide synthesis.

Quantitative Data: Herbicidal Efficacy

The efficacy of imidazolinone herbicides is typically evaluated by determining the concentration required to inhibit weed growth by 50% (EC50) or by assessing the percentage of weed control at a given application rate.

Herbicide	Target Weed	Efficacy Data	Reference
Imazamethabenz-methyl	Wild Oat (<i>Avena fatua</i>)	85% control with Axial One EC	[7]
Imazamethabenz-methyl	Wild Oat (<i>Avena fatua</i>)	Highly effective	[6]
Imazapyr	General Weeds	Non-selective, broad-spectrum	[5]

Experimental Protocol: Synthesis of an Imidazolinone Precursor

While a direct protocol starting from **Diethyl 1H-imidazole-4,5-dicarboxylate** is not readily available in the reviewed literature, the following protocol for the synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a key intermediate, is provided as a representative example.[1]

Materials:

- 2-propylimidazole
- Diethyl carbonate
- Base catalyst (e.g., sodium ethoxide)
- Solvent (e.g., ethanol)
- Apparatus for reflux and column chromatography

Procedure:

- Dissolve 2-propylimidazole in a suitable solvent in a round-bottom flask.
- Add a catalytic amount of a strong base, such as sodium ethoxide.
- Add diethyl carbonate to the reaction mixture.

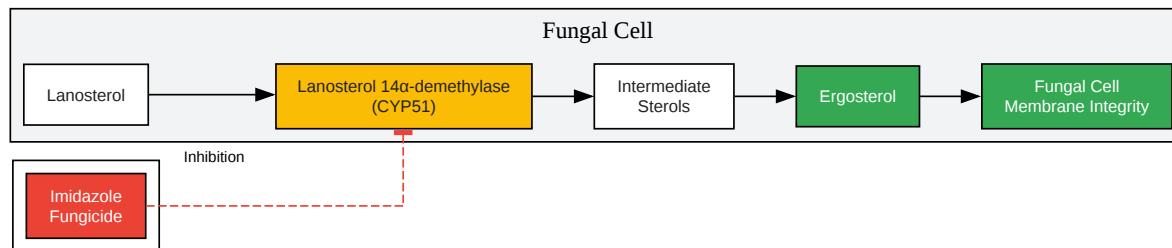
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the catalyst with a suitable acid.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexane).
- Collect the fractions containing the desired product and evaporate the solvent to obtain **Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate**. The yield is reported to be generally high.[1]

Application in Fungicide Synthesis: Imidazole Fungicides

Imidazole-based fungicides are widely used in agriculture to control a variety of fungal pathogens.[3] Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is essential for ergosterol biosynthesis in fungi.[8] Ergosterol is a vital component of fungal cell membranes. **Diethyl 1H-imidazole-4,5-dicarboxylate** can serve as a starting material for the synthesis of various imidazole fungicides.[1]

Signaling Pathway of Imidazole Fungicides

Imidazole fungicides target the ergosterol biosynthesis pathway, specifically the enzyme lanosterol 14 α -demethylase (CYP51). Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane integrity and function.

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Caption: Inhibition of ergosterol biosynthesis by imidazole fungicides.

Quantitative Data: Fungicidal Efficacy

The efficacy of imidazole fungicides is often expressed as the effective concentration required to inhibit 50% of fungal growth (EC50).

Fungicide	Fungal Pathogen	EC50 (µg/mL)	Reference
Flutriafol	Neofusicoccum parvum	0.13 - 0.14	[9]
Flutriafol	Exserohilum turcicum	Mean: 2.19 - 3.26	[10]
Imidazole Derivatives	Trichophyton mentagrophytes	High activity	[3]
Imidazole Derivatives	Microsporum gypseum	High activity	[3]
Imidazole Derivatives	Candida albicans	High activity	[3]

Experimental Protocol: Synthesis of an Imidazole Fungicide Precursor

A detailed experimental protocol for the synthesis of a specific commercial fungicide directly from **Diethyl 1H-imidazole-4,5-dicarboxylate** is not explicitly available in the searched

literature. However, the synthesis of imidazole derivatives for antifungal applications generally involves the N-alkylation or N-arylation of the imidazole ring, followed by further functionalization. The following is a general conceptual protocol.

Materials:

- **Diethyl 1H-imidazole-4,5-dicarboxylate**
- Alkyl or aryl halide (e.g., benzyl bromide)
- Base (e.g., potassium carbonate)
- Solvent (e.g., DMF or acetonitrile)
- Standard laboratory glassware for heating and work-up

Procedure:

- In a round-bottom flask, dissolve **Diethyl 1H-imidazole-4,5-dicarboxylate** in a suitable polar aprotic solvent like DMF.
- Add a base, such as potassium carbonate, to the solution.
- To the stirred suspension, add the desired alkyl or aryl halide dropwise at room temperature.
- Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield the N-substituted Diethyl imidazole-4,5-dicarboxylate.
- This intermediate can then undergo further chemical transformations, such as reduction of the ester groups or conversion to amides, to produce the final fungicide molecule.

Conclusion

Diethyl 1H-imidazole-4,5-dicarboxylate is a valuable and versatile starting material and intermediate in the synthesis of important agrochemicals. Its utility in constructing the core structures of imidazolinone herbicides and imidazole fungicides highlights its significance in the agrochemical industry. The provided protocols and data serve as a foundation for researchers and professionals in the development of new and effective crop protection agents. Further research into direct and efficient synthetic routes from this compound to commercial agrochemicals is warranted.

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